

Thermochemical Properties of Crystalline Serinamide: A Technical Guide

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Compound of Interest		
Compound Name:	Serinamide	
Cat. No.:	B1267486	Get Quote

Disclaimer: Direct experimental thermochemical data for crystalline **serinamide** is not extensively available in the reviewed scientific literature. This guide presents a comprehensive overview of the thermochemical properties of the closely related parent compound, crystalline L-serine, to provide a valuable reference for researchers, scientists, and drug development professionals. The methodologies and data herein are pertinent to L-serine and should be considered as a proxy with due scientific caution when evaluating **serinamide**.

Introduction

Serinamide, the amide derivative of the amino acid serine, is a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for applications ranging from drug formulation and stability studies to process chemistry and computational modeling. This technical guide summarizes key thermochemical data for crystalline L-serine, outlines the experimental protocols used to determine these values, and provides visual workflows for the primary analytical techniques.

Quantitative Thermochemical Data for Crystalline L-Serine

The following tables summarize the experimentally determined thermochemical properties of crystalline L-serine at standard conditions (298.15 K and 0.1 MPa), unless otherwise specified.



Table 1: Enthalpy and Gibbs Free Energy of Crystalline L-Serine

Thermochemical Parameter	Symbol	Value (kJ·mol⁻¹)	References
Standard Molar Enthalpy of Combustion	ΔcH°	-1433.2 ± 1.2	[1][2]
Standard Molar Enthalpy of Formation	ΔfH°	-739.4 ± 2.3	[1][2][3]
Standard Molar Enthalpy of Fusion	ΔfusH°	23.9 ± 0.5	[4]
Standard Molar Gibbs Free Energy of Formation	ΔfG°	-516.3 ± 1.3	[5]

Table 2: Heat Capacity and Entropy of Crystalline L-Serine

Thermochemical Parameter	Symbol	Value (J·K⁻¹·mol⁻¹)	References
Molar Heat Capacity (at 298.15 K)	Ср	149.29	[6]
Standard Molar Entropy (at 298.15 K)	S°	151.7	[5][6]

Table 3: Thermal Transition Properties of Crystalline L-Serine

Property	Value	References
Melting Point (Onset)	221.7 °C (494.85 K)	[4]
Melting Point (Peak)	227.0 °C (500.15 K)	[4][7]
Decomposition Temperature	~228 °C	[8]



Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of formation for organic compounds. The standard molar enthalpy of formation is derived from the experimentally measured energy of combustion.

Methodology:

- Sample Preparation: A precisely weighed pellet of crystalline L-serine (typically 0.5-1.0 g) is placed in a crucible within a constant-volume calorimetric bomb. A known length of fuse wire (e.g., platinum or iron) is positioned to ensure ignition.
- Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.
- Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion event until a stable final temperature is reached.
- Analysis: The raw temperature change is corrected for heat exchange with the surroundings.
 The energy equivalent of the calorimeter (calorimeter constant) is determined separately by combusting a certified standard reference material, such as benzoic acid.
- Calculation: The standard energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter constant, accounting for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen. The standard enthalpy of



combustion (ΔcH°) is then calculated from ΔcU° . Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation for CO_2 and $H_2O.[2][9]$

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions like melting point and enthalpy of fusion.[10][11]

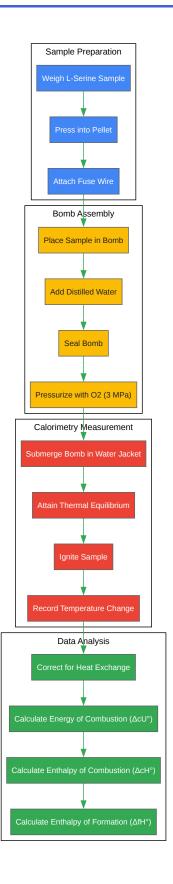
Methodology:

- Sample Preparation: A small, accurately weighed amount of crystalline L-serine (typically 2-5 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as the reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
 instrument is programmed with a specific heating rate (e.g., 5-10 K/min) over a defined
 temperature range that encompasses the expected thermal transitions. The cell is purged
 with an inert gas, such as nitrogen, to maintain a controlled atmosphere.
- Data Acquisition: The instrument heats both the sample and reference pans at a constant rate. The differential heat flow to the sample compared to the reference is measured and recorded as a function of temperature.
- Data Analysis: The resulting plot of heat flow versus temperature is called a DSC thermogram.[7] Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point. The area under the peak is directly proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔfusH°), which is calculated by integrating the peak and calibrating with a known standard like indium.[4]

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental techniques described.

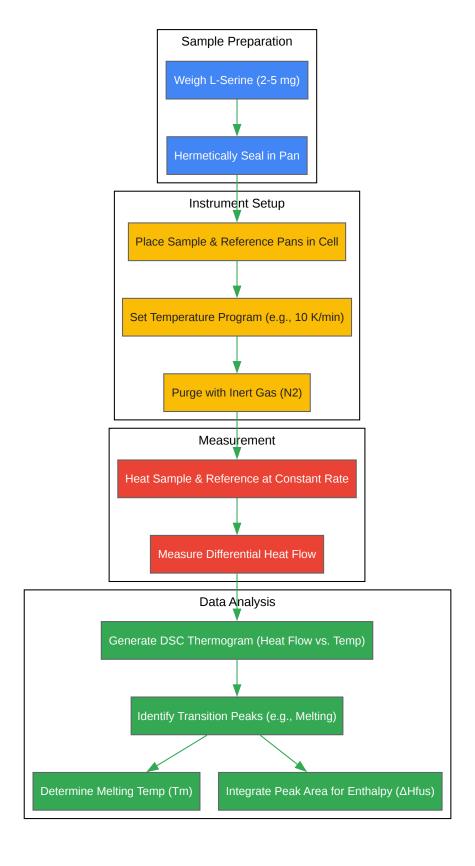




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Figure 1: Workflow for Bomb Calorimetry.





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Figure 2: Workflow for Differential Scanning Calorimetry.



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